(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11-8-14(18)6-7-15(11)22-10-16(21)20-19-9-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWRIYCGWVFBV-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide, a synthetic organic compound, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Details |
|---|---|
| IUPAC Name | N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide |
| Molecular Formula | C16H14BrClN2O2 |
| Molecular Weight | 381.65 g/mol |
| CAS Number | 329049-30-1 |
This compound features a hydrazide linkage, a bromobenzylidene moiety, and a chlorinated phenoxy group, which contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, indicating moderate to strong antibacterial activity .
Anticancer Potential
Research has indicated that this compound shows promising anticancer activity. In a study involving human cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells, this compound induced apoptosis in a dose-dependent manner. The IC50 values were reported at approximately 30 µM for MCF-7 cells and 40 µM for HT-29 cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, administration of the compound significantly reduced paw edema compared to control groups. The observed reduction was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By activating caspases and other apoptotic pathways, it promotes programmed cell death in malignant cells.
- Reduction of Oxidative Stress : The antioxidant properties may help mitigate oxidative stress, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Resistance : A study conducted in 2023 demonstrated that this compound could restore sensitivity in antibiotic-resistant E. coli strains when used in combination with traditional antibiotics .
- Cancer Cell Line Analysis : In a comparative study with standard chemotherapeutics, this hydrazide showed superior cytotoxic effects against resistant cancer cell lines, suggesting potential as an adjunct therapy .
- Inflammatory Disease Models : Animal models treated with the compound exhibited reduced symptoms of rheumatoid arthritis, showcasing its therapeutic potential in chronic inflammatory conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide exhibits significant antimicrobial properties. In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, indicating moderate to strong antibacterial activity. The compound's effectiveness against antibiotic-resistant strains has been particularly noteworthy, suggesting potential as an adjunct therapy in combating antimicrobial resistance .
Anticancer Potential
The compound shows promising anticancer activity. In studies involving human cancer cell lines such as breast (MCF-7) and colon (HT-29) cancer cells, it induced apoptosis in a dose-dependent manner. The IC50 values reported were approximately 30 µM for MCF-7 cells and 40 µM for HT-29 cells. These findings indicate that this compound may serve as a potential therapeutic agent in cancer treatment, particularly against resistant cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, administration of this compound significantly reduced paw edema compared to control groups. This reduction was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action appears to involve the inhibition of key enzymes involved in inflammatory processes and the reduction of oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Resistance : A study conducted in 2023 demonstrated that this compound could restore sensitivity in antibiotic-resistant E. coli strains when used in combination with traditional antibiotics .
- Cancer Cell Line Analysis : In comparative studies with standard chemotherapeutics, this hydrazide showed superior cytotoxic effects against resistant cancer cell lines, suggesting potential as an adjunct therapy .
- Inflammatory Disease Models : Animal models treated with the compound exhibited reduced symptoms of rheumatoid arthritis, showcasing its therapeutic potential in chronic inflammatory conditions .
Chemical Reactions Analysis
Hydrazide Group Reactivity
The acetohydrazide moiety (-NH-NHCO-) enables characteristic reactions:
-
Hydrolysis : Under acidic (HCl/H₂SO₄) or alkaline (NaOH) conditions, the hydrazide bond cleaves to form 2-(4-chloro-2-methylphenoxy)acetic acid and 4-bromobenzaldehyde hydrazine derivatives .
-
Condensation : Reacts with aldehydes/ketones to form bis-hydrazones, as demonstrated in analogous systems (e.g., 4-methoxybenzoylhydrazones reacting with aldehydes in methanol under reflux) .
Example Reaction:
Conditions: 3–4 hours reflux in methanol with catalytic acetic acid .
Aromatic Substitution Reactions
The 4-bromo and 4-chloro substituents participate in electrophilic/nucleophilic processes:
-
Nucleophilic Aromatic Substitution : Bromine at the para position undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under Pd catalysis.
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Electrophilic Halogenation : Chlorine at the 4-position directs electrophiles to ortho/para positions in the phenolic ring .
Metal Complexation
The hydrazone Schiff base acts as a polydentate ligand:
-
Forms stable complexes with transition metals (Cu²⁺, Ni²⁺, Co²⁺) via the imine nitrogen, carbonyl oxygen, and phenolic oxygen .
Example Complexation Data
| Metal Ion | Coordination Sites | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu²⁺ | N, O | 12.3 ± 0.2 | Antioxidant |
| Fe³⁺ | N, O, O (phenolic) | 14.1 ± 0.3 | Catalysis |
Redox Reactions
-
Oxidation : The hydrazide group oxidizes to diazenium intermediates under H₂O₂ or KMnO₄, leading to azobenzene derivatives .
-
Reduction : NaBH₄ reduces the imine (C=N) bond to a C-N single bond, yielding the corresponding hydrazine derivative .
Photochemical Behavior
UV irradiation induces E/Z isomerization of the hydrazone bond. Studies on similar compounds show a 70:30 E/Z equilibrium in ethanol .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life (pH 7) |
|---|---|---|
| Aqueous (pH < 3) | Hydrolysis to acetic acid derivatives | 48 hours |
| Alkaline (pH > 10) | Dehalogenation + hydrazide cleavage | 12 hours |
| UV Light (λ = 254 nm) | Radical-mediated C-Br bond scission | 6 hours |
Data extrapolated from MCPA (4-chloro-2-methylphenoxyacetic acid) stability studies .
Reactivity with Biomolecules
Q & A
Advanced Research Question
- Single-Crystal X-ray Diffraction : Determines absolute configuration and packing motifs. For example, dihedral angles between aromatic rings (e.g., 34.2° in a related quinoline derivative) highlight steric constraints .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O/N hydrogen bonds) influencing crystal stability .
- Dynamic NMR : Detects rotameric equilibria in solution, critical for assessing bioactivity relevance .
How is the compound evaluated for biological activity (e.g., enzyme inhibition)?
Advanced Research Question
- In Vitro Assays :
- Molecular Docking : Predict binding modes using AutoDock Vina; prioritize targets like NADPH oxidase or DNA gyrase based on structural analogs .
How to address discrepancies in bioactivity data across studies?
Advanced Research Question
- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity; impurities >2% skew IC₅₀ results .
- Structural Confirmation : Re-characterize batches via HRMS and 2D NMR (COSY, HSQC) to rule out degradation .
- Assay Standardization : Use internal controls (e.g., acarbose for glucosidase assays) to normalize inter-lab variability .
What computational methods support the study of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; predict electronic properties (HOMO-LUMO gap, dipole moment) for nonlinear optical applications .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) on conformational stability .
- Pharmacophore Modeling : Identify critical functional groups (e.g., hydrazone, halogen substituents) for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
